molecular formula C15H13NO3 B13705515 N-(3-acetyl-2-hydroxyphenyl)benzamide

N-(3-acetyl-2-hydroxyphenyl)benzamide

Cat. No.: B13705515
M. Wt: 255.27 g/mol
InChI Key: YSYKRPUEOSIFIS-UHFFFAOYSA-N
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Description

N-(3-acetyl-2-hydroxyphenyl)benzamide is an organic compound with the molecular formula C15H13NO3 It is a derivative of benzamide, characterized by the presence of an acetyl group and a hydroxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetyl-2-hydroxyphenyl)benzamide typically involves the reaction of 3-amino-2-hydroxyacetophenone with benzoyl chloride. The reaction is carried out in the presence of a base such as pyridine, which acts as a catalyst. The process involves the following steps:

  • Dissolve 3-amino-2-hydroxyacetophenone in methylene chloride.
  • Add pyridine to the solution.
  • Slowly add benzoyl chloride to the mixture while maintaining the temperature at 0°C using an ice bath.
  • Stir the reaction mixture for several hours until the reaction is complete.
  • Purify the product by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for higher yields and purity. The product is typically purified using large-scale recrystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetyl-2-hydroxyphenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The acetyl group can be reduced to an alcohol.

    Substitution: The benzamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-acetyl-2-ketophenylbenzamide.

    Reduction: Formation of 3-(2-hydroxyphenyl)benzyl alcohol.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(3-acetyl-2-hydroxyphenyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antioxidant and antibacterial properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-acetyl-2-hydroxyphenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory prostaglandins. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

N-(3-acetyl-2-hydroxyphenyl)benzamide can be compared with other similar compounds, such as:

    N-(3,5-dibromo-4-hydroxyphenyl)benzamide: This compound has bromine atoms instead of an acetyl group, leading to different chemical and biological properties.

    N-(3-acetoxy-2-methylphenyl)benzamide: This compound has an acetoxy group instead of a hydroxy group, affecting its reactivity and applications.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activities compared to its analogs.

Properties

Molecular Formula

C15H13NO3

Molecular Weight

255.27 g/mol

IUPAC Name

N-(3-acetyl-2-hydroxyphenyl)benzamide

InChI

InChI=1S/C15H13NO3/c1-10(17)12-8-5-9-13(14(12)18)16-15(19)11-6-3-2-4-7-11/h2-9,18H,1H3,(H,16,19)

InChI Key

YSYKRPUEOSIFIS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(=CC=C1)NC(=O)C2=CC=CC=C2)O

Origin of Product

United States

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